![molecular formula C20H42O2 B14302867 2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane CAS No. 113570-77-7](/img/structure/B14302867.png)
2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane is an organic compound characterized by its unique structure, which includes multiple methyl groups and a peroxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane typically involves the reaction of 2,2,5,5-tetramethylhexane with a suitable peroxidizing agent. Common reagents used in the synthesis include hydrogen peroxide or organic peroxides under controlled conditions to ensure the formation of the peroxy linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane can undergo various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, potentially forming alcohols or ketones.
Reduction: Reduction of the peroxy group can yield the corresponding alcohol.
Substitution: The methyl groups can be involved in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of polymers and as an initiator in polymerization reactions.
Wirkmechanismus
The mechanism of action of 2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, leading to oxidative reactions that can modify biological molecules or initiate polymerization processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5,5-Tetramethylhexane: A related compound without the peroxy group, used as a solvent and in organic synthesis.
2,2,5,5-Tetramethyltetrahydrofuran: A non-peroxide forming ether used as a solvent in organic reactions.
2,2,5,5-Tetramethyl-4-phenyl-3-imidazolin-1-yloxy: Used as a radical initiator in chemical synthesis.
Eigenschaften
CAS-Nummer |
113570-77-7 |
|---|---|
Molekularformel |
C20H42O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
2,2,5,5-tetramethyl-1-(2,2,5,5-tetramethylhexylperoxy)hexane |
InChI |
InChI=1S/C20H42O2/c1-17(2,3)11-13-19(7,8)15-21-22-16-20(9,10)14-12-18(4,5)6/h11-16H2,1-10H3 |
InChI-Schlüssel |
JZYMRBFSUVHMND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCC(C)(C)COOCC(C)(C)CCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


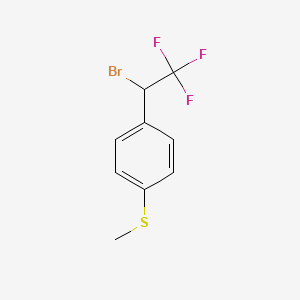

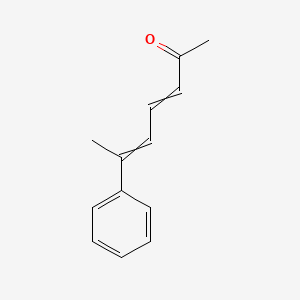
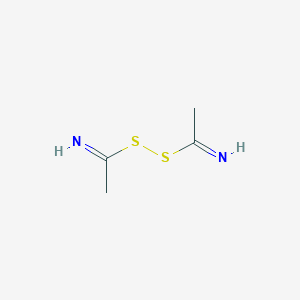
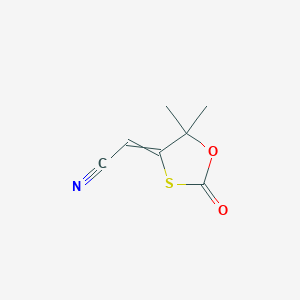


![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)
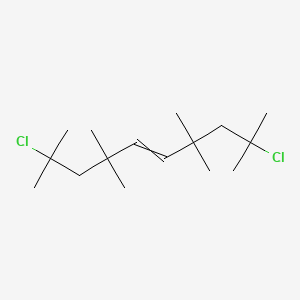
![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
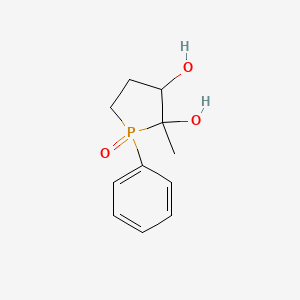
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)

